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Get Quote

Chemical Profile of (+)-Neomenthol

Property Description

Common Name (+)-Neomenthol [1] [2]

Systematic Name (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol [1] [2]

FooDB ID FDB014500 [1]

HMDB ID HMDB0035763 [2]

CAS Registry 2216-52-6 [1] [2]

Chemical Formula C10H20O [1] [2]

Chemical Class Menthane monoterpenoids [1] [2]

Physicochemical and Structural Data
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| Property | Value | Reference | | :--- | :--- | :--- | | Average Molecular Weight | 156.2652 g/mol [1] [2] | |

Monoisotopic Mass | 156.151415262 g/mol [1] [2] | | Experimental Melting Point | -22 °C [1] [2] | |

Experimental Boiling Point | 95.00 °C @ 12.00 mm Hg [2] | | Water Solubility (Predicted) | 0.56 g/L [1]

[2] | | logP (Predicted) | 2.68 [1] [2] | | SMILES | CC(C)[C@@H]1CC[C@@H](C)C[C@@H]1O [1] | |

InChI Key | NOOLISFMXDJSKH-UTLUCORTSA-N [1] [2] |

Stereochemistry and Isomers

(+)-Neomenthol is a monoterpenoid with a p-menthane backbone. Its bioactivity is dependent on its specific

stereochemistry, denoted by the (1S,2S,5R) configuration [1] [2]. It is one stereoisomer of menthol, and its

distinct properties highlight the importance of stereochemistry in compound behavior [1] [3].

Research Context and Alternatives

While direct biological data for (+)-Neomenthol is limited, Structure-Activity Relationship studies are a

cornerstone of modern drug discovery. These studies systematically modify a compound's structure to

understand how changes affect its biological activity, potency, and selectivity [4] [5]. For example:

Research on 1,2,5-oxadiazole derivatives explored how different aromatic substituents impact

antiplasmodial activity [4].
A study on benserazide analogs identified key moieties necessary for inhibiting a bacterial virulence

factor [5].

How to Propose Experimental Research

Given the lack of specific protocols for (+)-Neomenthol, here is a generic workflow for generating

experimental SAR data, which you can adapt. The diagram below outlines the key stages.
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To design your experiments, consider these key aspects:

Compound Design: Focus on synthesizing analogs of (+)-Neomenthol. Key modifications could
involve altering the isopropyl group, methyl group, or the hydroxyl group (e.g., changing it to a

ketone or ester). Comparing its activity with other stereoisomers like menthol, isomenthol, and
neoisomenthol is also crucial for understanding the role of stereochemistry [3].

Experimental Methodology: Standard protocols would include:
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Chemical Synthesis: Employ classic organic synthesis techniques to generate the designed

analogs [4] [5].
In Vitro Assays: Test the synthesized compounds for biological activity (e.g., antimicrobial,

anti-inflammatory) and cytotoxicity against mammalian cell lines to determine selectivity and
safety [4].

Target Identification: If a potent compound is found, use chemical proteomics approaches,
such as affinity-based pull-down assays combined with mass spectrometry, to identify its

protein target within the cell [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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